N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXOIMMTGBVKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is often carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the oxadiazole intermediate.
Attachment of the Phenylsulfanyl Group: The final step involves the introduction of the phenylsulfanyl group via a thiolation reaction. This can be achieved by reacting the oxadiazole intermediate with a phenylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a chemical compound with the molecular formula C18H17N3O3S and a molecular weight of approximately 355.4 g/mol. It features a unique structure including an oxadiazole ring connected to two phenyl groups, one with a methoxy substituent and the other with a methylsulfanyl group.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is classified as an oxadiazole derivative, known for diverse biological activities and potential applications in pharmaceuticals, particularly in developing anticancer agents and other therapeutic drugs. Oxadiazoles exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation.
Synthesis
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide involves several steps and may employ techniques such as thin-layer chromatography (TLC) for monitoring reaction progress. Purification methods may include crystallization from solvents like ethanol to achieve the desired purity levels.
Mechanism of Action
The mechanism of action for compounds like N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide often involves interactions with biological targets such as enzymes or receptors. The oxadiazole moiety may enhance binding affinity due to its ability to participate in hydrogen bonding or π-stacking interactions.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methoxyphenyl group can contribute to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations in 1,3,4-Oxadiazole Derivatives
Key Observations :
- Methoxy vs. Halogen Substituents : The methoxy group in the target compound improves solubility compared to chlorophenyl derivatives (e.g., 5-(4-chlorophenyl) analogs), which exhibit higher lipophilicity but reduced aqueous stability .
- Aromatic vs. Heteroaromatic Substituents : The phenylsulfanyl group in the target compound provides stronger π-π stacking interactions compared to furyl or indolylmethyl substituents, which may enhance binding to hydrophobic enzyme pockets .
Key Findings :
- Antimicrobial Activity : Chlorophenyl derivatives (e.g., 6f) show superior activity against Gram-negative bacteria compared to the target compound, likely due to enhanced membrane penetration from the chloro substituent .
- Anticancer Potential: Indole-based analogs (e.g., 2a) exhibit lower IC₅₀ values than the target compound, attributed to the indole moiety’s DNA intercalation properties .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Analysis :
- The target compound’s predicted LogP (2.8) suggests balanced lipophilicity, ideal for oral bioavailability.
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, drawing from various studies and data sources.
Structure and Composition
- Molecular Formula : C_{15}H_{14}N_{4}O_{3}S
- Molecular Weight : 318.36 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)ccc1-n1nnc(=O)n1C(=O)C(SCc2ccccc2)=O
Physical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.457 |
| Water Solubility (LogSw) | -3.64 |
| Polar Surface Area | 92.54 Ų |
Antimicrobial Activity
Research has demonstrated that compounds with oxadiazole rings exhibit significant antimicrobial properties. A study by Jagiello et al. (2016) highlighted the effectiveness of oxadiazole derivatives against various bacterial strains, suggesting that the introduction of a phenylsulfanyl group may enhance this activity.
Anticancer Properties
The compound's anticancer potential has also been investigated. According to a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented extensively. A recent study indicated that compounds containing the oxadiazole structure could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects on human cancer cell lines.
- Results : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity.
- : The presence of the oxadiazole ring enhances the compound's ability to induce apoptosis in cancer cells.
-
Study on Antimicrobial Efficacy :
- Objective : Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound showed strong inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics.
- : The compound may serve as a lead for developing new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide intermediates with carbon disulfide, followed by alkylation with 2-chloroacetamide derivatives. Key steps include:
- Refluxing equimolar quantities of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-phenylacetamide in acetone with potassium carbonate as a base (8–12 hours, room temperature) .
- Catalytic optimization using pyridine and zeolite (Y-H) at 150°C under oil bath conditions to enhance yield .
- Purification via recrystallization from ethanol or aqueous hydrochloric acid to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- IR Spectroscopy : Identify C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1250–1300 cm⁻¹) stretching vibrations .
- ¹H NMR : Detect methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and sulfanyl-linked CH₂ (δ 4.1–4.3 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 378–428 for related analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between structurally similar oxadiazole derivatives?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic regions influenced by substituent electronic effects (e.g., methoxy vs. nitro groups) .
- Compare experimental data with computational predictions (DFT calculations) to validate assignments .
- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent-induced shifts and improve resolution .
Q. What in vitro assays are recommended to evaluate its enzyme inhibitory activity, and how should researchers interpret IC₅₀ variations?
- Methodological Answer :
- Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm (conjugated diene formation) using linoleic acid as substrate. IC₅₀ values <50 μM suggest potent activity .
- α-Glucosidase Inhibition : Measure p-nitrophenol release at 405 nm. Low IC₅₀ (e.g., 10–20 μM) indicates competitive inhibition .
- Data Interpretation : Variability in IC₅₀ may arise from assay conditions (pH, temperature) or compound solubility. Normalize results using positive controls (e.g., quercetin for LOX) .
Q. How can structural analogs be designed to enhance antiproliferative activity, and what features correlate with efficacy?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance cytotoxicity (e.g., IC₅₀ reduction from 45 μM to 12 μM in MCF-7 cells) .
- Replace the phenylsulfanyl group with morpholine or pyridinyl moieties to improve solubility and target affinity .
- SAR Analysis : Correlate logP values with cellular uptake using HPLC-derived partitioning coefficients .
Q. What computational strategies validate the structure-activity relationship (SAR) of this compound against target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with LOX (PDB: 1JNQ) or α-glucosidase (PDB: 3W37). Focus on hydrogen bonding with catalytic residues (e.g., His372 in LOX) .
- MD Simulations : Run 100-ns trajectories to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
